Sodium anthranilate

Catalog No.
S699232
CAS No.
552-37-4
M.F
C7H6NNaO2
M. Wt
159.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium anthranilate

CAS Number

552-37-4

Product Name

Sodium anthranilate

IUPAC Name

sodium;2-aminobenzoate

Molecular Formula

C7H6NNaO2

Molecular Weight

159.12 g/mol

InChI

InChI=1S/C7H7NO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1

InChI Key

HCKKSLZDSNNSTL-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C(=O)[O-])N.[Na+]

Synonyms

2-aminobenzoic acid, anthranilate, anthranilic acid, anthranilic acid, cadmium salt, anthranilic acid, calcium (2:1) salt, anthranilic acid, dihydrochloride, anthranilic acid, hydrochloride, anthranilic acid, monolithium salt, anthranilic acid, monosodium salt, sodium anthranilate

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N.[Na+]

Here's what we do know:

  • Chemical Properties: Sodium Anthranilate is the sodium salt of Anthranilic Acid (a precursor in the Tryptophan metabolic pathway) [].
  • Safety Information: PubChem, a database of chemical information, lists potential hazards associated with Sodium Anthranilate, including skin and eye irritation, and respiratory issues [].

Further exploration could involve:

  • Searching for research papers that utilize Anthranilic Acid, the parent compound
  • Checking commercial databases for industrial applications of Sodium Anthranilate

Sodium anthranilate is the sodium salt of anthranilic acid, characterized by the molecular formula C7H6NNaO2C_7H_6NNaO_2 and a molar mass of approximately 159.12 g/mol. It appears as a white to light yellow crystalline solid and is known for its hygroscopic nature, requiring storage in a cool, dark environment to maintain stability. The compound is amphoteric, displaying both acidic and basic properties due to the presence of an amino group and a carboxylic acid group in its structure .

  • Acid-Base Reactions: It can react with acids to form anthranilic acid.
  • Diazotization: Sodium anthranilate can be diazotized to form a diazonium cation, which can participate in further reactions such as coupling to form azo compounds .
  • Chlorination: Reacting sodium anthranilate with chlorine can yield derivatives like 2,4-dichloro-anthranilic acid .
  • Reactions with Hypochlorite: It can be synthesized from phthalimide and sodium hypochlorite through a series of steps involving alkaline conditions .

Sodium anthranilate exhibits various biological activities:

  • Biosynthesis Precursor: It serves as a precursor in the biosynthesis of tryptophan, an essential amino acid for protein synthesis and neurotransmitter production .
  • Anti-inflammatory Properties: Compounds derived from sodium anthranilate, such as fenamic acid, have shown anti-inflammatory effects and are used in non-steroidal anti-inflammatory drugs .
  • Insect Repellent: Sodium anthranilate has been investigated as a potential replacement for conventional insect repellents like DEET due to its efficacy against certain pests .

Sodium anthranilate can be synthesized through several methods:

  • From Phthalic Anhydride:
    • Phthalic anhydride is reacted with ammonia and sodium hydroxide to produce sodium phthalamate, which is then converted to sodium anthranilate using sodium hypochlorite.
    C6H4(CO)2O+NH3+NaOHC6H4(C(O)NH2)CO2Na+H2OC_6H_4(CO)_2O+NH_3+NaOH\rightarrow C_6H_4(C(O)NH_2)CO_2Na+H_2O
    C6H4(C(O)NH2)CO2Na+HOClC6H4NH2CO2H+NaCl+CO2C_6H_4(C(O)NH_2)CO_2Na+HOCl\rightarrow C_6H_4NH_2CO_2H+NaCl+CO_2
  • Acid-Base Reaction:
    • p-Nitroaniline can be treated with an acid followed by alkali to yield sodium anthranilate .
  • Direct Hydrolysis:
    • Hydrolysis of indigo dye under basic conditions historically produced anthranilic acid, which can then be converted into its sodium salt .

Sodium anthranilate has diverse applications across various fields:

  • Dyes and Pigments: It serves as an intermediate in the production of azo dyes.
  • Pharmaceuticals: Used in the synthesis of loop diuretics and other medicinal compounds.
  • Fragrance Industry: Employed in creating synthetic fragrances that mimic jasmine and orange scents .
  • Food Industry: Acts as a flavoring agent due to its sweetish taste.

Research has indicated that sodium anthranilate interacts with various biological systems:

  • Studies on its role in metabolic pathways have shown its importance in synthesizing tryptophan, linking it to serotonin production in mammals .
  • Interaction studies involving enzymes such as anthranilate hydroxylase have explored its potential in biocatalysis and metabolic engineering .

Sodium anthranilate shares structural similarities with several compounds, but it also possesses unique characteristics that distinguish it:

CompoundMolecular FormulaKey Features
Anthranilic AcidC7H7NO2C_7H_7NO_2Parent compound; exists as both solid and zwitterionic forms.
Fenamic AcidC13H11NO2C_{13}H_{11}NO_2Non-steroidal anti-inflammatory drug derived from anthranilic acid.
Salicylic AcidC7H6O3C_{7}H_{6}O_{3}Active metabolite of aspirin; structurally similar but lacks amino group.
5-Aminosalicylic AcidC7H8N2O3C_{7}H_{8}N_{2}O_{3}Used in ulcerative colitis treatment; contains both amino and hydroxyl groups.

Sodium anthranilate's unique combination of functional groups allows it to participate in specific biochemical pathways and reactions that are not accessible to these similar compounds. Its role as a precursor in tryptophan biosynthesis further highlights its distinct biological significance compared to others listed.

UNII

GR786CV010

Sequence

X

Related CAS

118-92-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticonvulsants

Pictograms

Irritant

Irritant

Other CAS

552-37-4

Wikipedia

Sodium anthranilate

Dates

Modify: 2023-08-15

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